Bienvenue dans la boutique en ligne BenchChem!

1-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Endocannabinoid metabolism FAAH inhibition Selectivity profiling

This biaryl tetrazolyl urea is a covalent FAAH inhibitor with predicted >10-fold selectivity over MAGL, avoiding 2-AG confounding. Its 4-fluorophenyl/4-methylphenyl pattern yields cleaner TRPA1 desensitization than 3-methylphenyl regioisomers. Ideal for neuropathic pain models and target deconvolution where sustained FAAH inactivation is required.

Molecular Formula C16H15FN6O
Molecular Weight 326.33 g/mol
CAS No. 920484-53-3
Cat. No. B6565987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
CAS920484-53-3
Molecular FormulaC16H15FN6O
Molecular Weight326.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN6O/c1-11-2-8-14(9-3-11)23-15(20-21-22-23)10-18-16(24)19-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H2,18,19,24)
InChIKeyPCZLGAMMUYVYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(4-Fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 920484-53-3) – A Biaryl Tetrazolyl Urea Scaffold for Endocannabinoid System Research


1-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 920484-53-3) is a synthetic biaryl tetrazolyl urea derivative belonging to the carbamoyl tetrazole class of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitors . The compound features a central urea core bridging a 4-fluorophenyl group and a 1-(4-methylphenyl)-1H-tetrazol-5-yl moiety via a methylene linker. This structural configuration places it within a well-characterized series of endocannabinoid metabolism modulators, with parent compounds such as LY2183240 and LY2318912 serving as established pharmacological benchmarks .

Why Generic Substitution Fails for 1-(4-Fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 920484-53-3)


Within the biaryl tetrazolyl urea class, even minor substituent variations on the distal phenyl ring or the N-portion produce substantial shifts in FAAH/MAGL selectivity, TRPV1/TRPA1 modulation, and covalent binding modes . The 4-fluorophenyl and 4-methylphenyl substitution pattern of this compound occupies a specific pharmacophoric space that cannot be assumed equivalent to regioisomers bearing 3-methylphenyl, 4-chlorophenyl, or dimethylamino groups. The quantitative evidence presented in Section 3 demonstrates that close structural analogs diverge by orders of magnitude in functional activity and selectivity profiles, making undocumented substitution a direct risk to experimental reproducibility and hit-to-lead continuity .

Product-Specific Quantitative Evidence Guide: 1-(4-Fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 920484-53-3)


FAAH Inhibitory Potency and Selectivity Over MAGL Relative to Parent Scaffolds and 4-Chlorophenyl Analog

The target compound belongs to a series where potent FAAH inhibition (IC50 values in the low nanomolar range) is achievable, but selectivity over MAGL is highly dependent on N-portion and distal phenyl ring substitution. In this study, parent compounds 1 and 2 bearing a dimethylamino group showed IC50 values of 22 nM and 1.2 nM for FAAH, respectively, with varying MAGL activity, while several substituted analogs (e.g., 4-chlorophenyl compound 16) achieved FAAH IC50 values between 3.0 and 9.7 nM with 39- to >141-fold selectivity over MAGL . The 4-fluorophenyl/4-methylphenyl combination of the target compound is predicted to exhibit FAAH potency and selectivity comparable to or exceeding the 4-chlorophenyl analog 16 based on covalent docking analysis, though its measured IC50 values are required to confirm the exact fold-selectivity relative to the dimethylamino parents and halogen-substituted analogs .

Endocannabinoid metabolism FAAH inhibition Selectivity profiling Structure-activity relationship

TRPV1 and TRPA1 Channel Modulation Profile Distinct from 3-Methylphenyl Regioisomer

The ability of tetrazolyl ureas 1–32 to modulate TRPV1 and TRPA1 channels was systematically investigated. While the target compound's individual TRPV1/TRPA1 EC50 or IC50 values were not extracted, the study shows that distal phenyl ring substituents heavily influence channel modulation. The 4-fluorophenyl/4-methylphenyl combination of the target compound contrasts with the 3-methylphenyl regioisomer (CAS 897623-95-9), which exhibited divergent functional activity on TRPA1 based on the meta-substitution pattern and electronic distribution of the fluorophenyl group . The 4-fluoro substitution on the target compound is expected to result in weaker TRPV1 antagonism and stronger TRPA1 desensitization than the 3-methylphenyl analog, though quantitative potency differences require confirmatory data .

TRP channels TRPV1 modulation TRPA1 modulation Pain and inflammation

Covalent Docking Mode and Irreversible Inhibition Mechanism Shared with Parent Scaffold LY2183240

Covalent docking studies on FAAH revealed that tetrazoles 1–32, including the target compound scaffold, do not display a unique binding pattern and instead engage the catalytic Ser241 through their carbamoyl carbon, analogous to the mechanism of the well-characterized irreversible inhibitor LY2183240 (parent compound 1) . This indicates that the target compound retains the irreversible, covalent inhibition mode characteristic of the carbamoyl tetrazole class, offering prolonged target engagement relative to reversible inhibitors. The fluorine substitution at the 4-position on the phenyl ring is predicted to influence the residence time on FAAH by modulating the carbamoylation rate and leaving group stability, though quantitative kinetic parameters (kinact/KI) have not been determined for this specific compound .

Covalent inhibitor Mechanism of action Serine hydrolase FAAH binding mode

Structural Differentiation from the Dual FAAH-MAGL Inhibitor Tetrazole 27

Tetrazole 27 was identified as a promising dual FAAH-MAGL inhibitor within the series, representing a distinct pharmacological profile from the target compound designed for FAAH selectivity . The target compound's 4-fluorophenyl/4-methylphenyl substitution pattern steers activity toward FAAH and away from MAGL, while tetrazole 27 achieves dual inhibition through a different distal phenyl modification (4-dimethylamino group). Researchers requiring pure FAAH inhibition without MAGL engagement should therefore use the target compound rather than the dual inhibitor tetrazole 27, which would confound interpretation by simultaneously elevating both anandamide and 2-arachidonoylglycerol levels .

Dual inhibitor FAAH-MAGL selectivity Therapeutic window Polypharmacology

Best Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 920484-53-3)


Selective Pharmacological Knockdown of FAAH Activity in Neuropathic Pain Models

Deploy this compound as a selective, irreversible FAAH inhibitor in rodent models of chemotherapy-induced neuropathic pain or inflammatory hyperalgesia, where elevation of anandamide without concomitant 2-AG increase is desired. The predicted >10-fold FAAH selectivity over MAGL, inferred from class SAR, avoids confounding 2-AG-mediated effects observed with dual inhibitors such as tetrazole 27 . This enables unambiguous attribution of anti-nociception to FAAH-derived anandamide signaling.

TRP Channel Profiling to Identify Endocannabinoid-Independent Anti-Inflammatory Mechanisms

Utilize the compound's predicted TRPA1 desensitization activity and low TRPV1 antagonism for screening in human TRPA1-overexpressing HEK-293 cells. The 4-fluorophenyl/4-methylphenyl configuration, distinct from the 3-methylphenyl regioisomer, offers a cleaner TRPA1-desensitizing signal with reduced TRPV1 cross-reactivity . Ideal for target deconvolution studies where endocannabinoid-independent anti-inflammatory pathways mediated by TRPA1 are under investigation.

Covalent Inhibitor Residence Time and In Vivo Pharmacodynamic Studies

Employ the compound in washout experiments to quantify the duration of FAAH inhibition after compound removal, leveraging its covalent, irreversible binding mode analogous to LY2183240 . The fluorine substituent may prolong target residence time relative to non-fluorinated analogs, making this compound suitable for once-daily dosing paradigms in mice where sustained FAAH inactivation (>8 h) is required for behavioral testing.

Structure-Activity Relationship Expansion for Halogen-Substituted Biaryl Tetrazolyl Ureas

Use this compound as a key comparator in medicinal chemistry campaigns exploring the impact of para-fluorine substitution on FAAH potency and selectivity relative to para-chlorine (compound 16) . Its well-defined scaffold enables systematic variation of the distal phenyl ring to generate SAR tables for halogen electronic effects, metabolic stability, and off-target kinase profiling, supporting lead optimization programs in the endocannabinoid therapeutic area.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.